N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-23(2)17-9-20-10-18(22-17)28-14-5-6-24(11-14)19(25)21-8-13-3-4-15-16(7-13)27-12-26-15/h3-4,7,9-10,14H,5-6,8,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWZWGYGKZVECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Pyrrolidine Carboxamides with Heterocyclic Linkers
Key Observations :
- The target compound’s pyrazine ring with a dimethylamino group contrasts with the pyrimidine in (ethyl/fluorine) and the pyrazolopyrimidine in (difluorophenyl). Pyrazine’s electron-rich nature may improve binding to kinase ATP pockets, while dimethylamino could enhance solubility versus ethyl/fluorine groups, which may increase lipophilicity .
- The absence of fluorine in the target compound might reduce off-target toxicity compared to fluorinated analogs .
Benzodioxole-Containing Scaffolds
Key Observations :
- The benzodioxole group is a versatile pharmacophore, appearing in anticonvulsants (e.g., ) and kinase-targeting molecules (e.g., ). Its role in the target compound may involve π-π stacking or hydrophobic interactions .
- The pyrrole core in and dihydropyrazole in demonstrate that benzodioxole adapts to diverse scaffolds, but the target compound’s pyrrolidine-carboxamide backbone may offer conformational rigidity beneficial for enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
- Methodology : The compound can be synthesized via multi-step reactions, including coupling of benzo[d][1,3]dioxole derivatives with pyrazine-based intermediates. A common approach involves using carbodiimide coupling agents (e.g., DCC) to activate carboxylic acids for amide bond formation . Purification via column chromatography (silica gel) or preparative HPLC is critical. Purity is validated using TLC (Rf comparison) and quantitative NMR (qNMR) to assess impurity levels below 1% .
Q. How is the molecular structure confirmed, and what spectroscopic techniques are essential?
- Methodology : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 1D/2D NMR (e.g., H, C, COSY, HSQC) resolves stereochemistry and connectivity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm). X-ray crystallography may be used for absolute configuration determination if crystals are obtainable .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Use target-specific assays (e.g., enzyme inhibition for kinases or proteases) at concentrations ranging from 1 nM to 10 µM. For receptor binding, radioligand displacement assays (e.g., H-labeled competitors) with IC calculations are standard. Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazine-pyrrolidine coupling step?
- Methodology : Screen catalysts (e.g., DMAP or HOBt) to enhance coupling efficiency. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) significantly impact yields. Use Design of Experiments (DoE) to identify optimal molar ratios of reagents (e.g., 1.2:1.0 amine:acid chloride) . Kinetic monitoring via in-situ FTIR or LC-MS tracks intermediate formation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Assess compound stability in assay buffers (HPLC-MS monitoring) to rule out degradation artifacts. Consider off-target effects via kinome-wide profiling or chemoproteomics .
Q. How can structure-activity relationships (SAR) be explored for the dimethylamino-pyrazine moiety?
- Methodology : Synthesize analogs with modified pyrazine substituents (e.g., -NMe vs. -OMe or -CF) and compare bioactivity. Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., kinases). Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodology : Use in silico tools like SwissADME for metabolic site prediction (e.g., CYP450 oxidation of pyrrolidine). MD simulations (AMBER) assess conformational stability in aqueous vs. lipid membranes. Toxicity is preliminarily screened via ProTox-II for hepatotoxicity alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
